
Methyl 2-(3-fluorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Methyl 2-(3-fluorophenyl)-3-oxopropanoate is a synthetic organic compound with the following chemical formula: C<sub>9</sub>H<sub>9</sub>FO<sub>2</sub> . It belongs to the class of cathinone derivatives , which are commonly associated with stimulant effects. Cathinones are structurally related to amphetamines and are often found in designer drugs.
Synthesis Analysis
The synthesis of Methyl 2-(3-fluorophenyl)-3-oxopropanoate involves the reaction of appropriate starting materials. While specific synthetic routes may vary, a common approach includes the condensation of 3-fluorophenylacetic acid with methyl acetoacetate . The resulting esterification yields the desired product.
Molecular Structure Analysis
The molecular structure of Methyl 2-(3-fluorophenyl)-3-oxopropanoate consists of a 3-fluorophenyl group attached to a 3-oxopropanoate moiety via an ester linkage. The fluorine substitution on the phenyl ring imparts unique properties to the compound.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester bond can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
- Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
- Acylation : The compound can participate in acylation reactions, where the carbonyl group is replaced by another acyl group.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range, which can be determined experimentally.
- Solubility : It is likely soluble in organic solvents due to its ester functional group.
- Stability : The compound’s stability under various conditions (light, temperature, etc.) should be investigated.
Safety And Hazards
- Toxicity : Limited data are available regarding the toxicity of this specific compound. However, cathinones, in general, can pose health risks.
- Legal Status : Check local regulations, as cathinone derivatives may be controlled substances.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential.
Orientations Futures
- Pharmacological Studies : Investigate its pharmacological effects, receptor interactions, and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Explore modifications to improve selectivity and safety.
- Clinical Research : Assess its impact on human health and explore potential medical uses.
Remember that this analysis is based on available information, and further research is crucial to fully understand the compound’s properties and implications. Always exercise caution when dealing with novel substances.
Propriétés
IUPAC Name |
methyl 2-(3-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZZYORKPRUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-fluorophenyl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



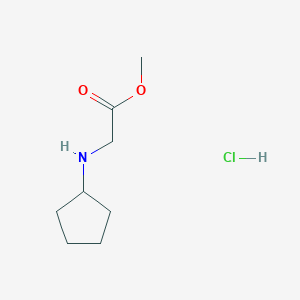
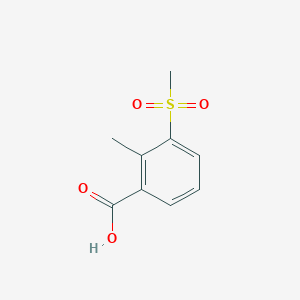
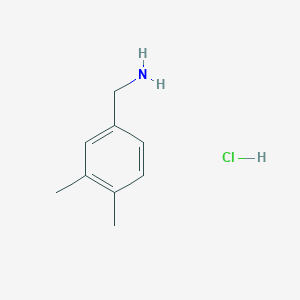
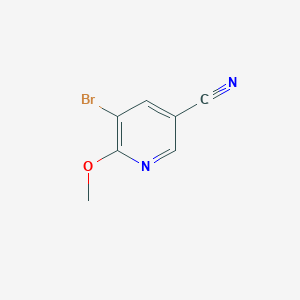
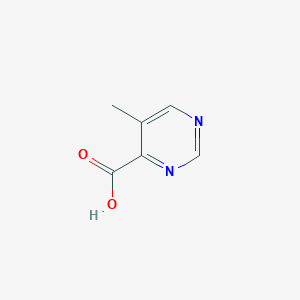
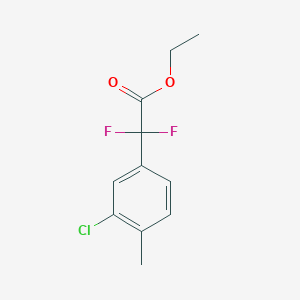
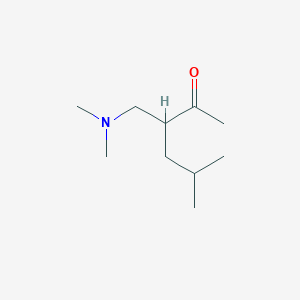
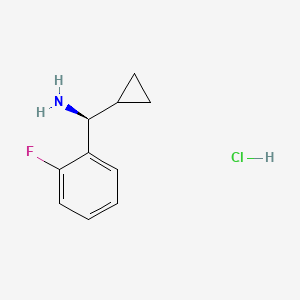
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)


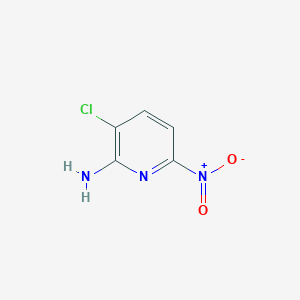
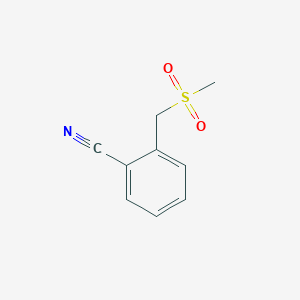
![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)